molecular formula C21H17Cl2N3O3 B2978112 1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-90-5

1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2978112
M. Wt: 430.29
InChI Key: UQIHJHFDQIABJB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyridine ring and a carbohydrazide group. It also contains a phenylacetyl group and a dichlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of the pyridine ring, a planar, aromatic ring, could have significant effects on the compound’s overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyridine ring can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its aromaticity .

Scientific Research Applications

Weak Hydrogen Bonds and π-π Stacking Interactions

Research on a series of four N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides demonstrated the role of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in the crystal structures of these compounds. These findings are crucial for understanding the molecular behavior and potential applications of related compounds, including the one , in materials science and molecular engineering (Nogueira et al., 2015).

Anticancer Activity and Molecular Docking

A study on the green synthesis, molecular docking, and anticancer activity of novel 1,4-dihydropyridine-3,5-Dicarbohydrazones under grind-stone chemistry highlighted the potential of related compounds in medicinal chemistry. This research underscores the relevance of exploring similar dihydropyridine derivatives for their biological activities and interactions with biological targets (Gomha et al., 2020).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-oxo-N'-(2-phenylacetyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3/c22-17-9-8-15(11-18(17)23)13-26-10-4-7-16(21(26)29)20(28)25-24-19(27)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIHJHFDQIABJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide

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